2-Chloro-5-(5-{[2-(4-methylbenzenesulfonamido)ethyl]sulfanyl}-1H-1,2,3,4-tetrazol-1-YL)benzoic acid
Overview
Description
2-Chloro-5-(5-{[2-(4-methylbenzenesulfonamido)ethyl]sulfanyl}-1H-1,2,3,4-tetrazol-1-YL)benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a tetrazole ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-{[2-(4-methylbenzenesulfonamido)ethyl]sulfanyl}-1H-1,2,3,4-tetrazol-1-YL)benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.
Coupling Reactions: The final step involves coupling the tetrazole and sulfonamide intermediates with the benzoic acid derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro group on the benzoic acid ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups onto the benzoic acid ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or catalytic properties.
Biological Research: The compound can be used as a probe to study biological pathways involving sulfonamides and tetrazoles.
Mechanism of Action
The mechanism by which 2-Chloro-5-(5-{[2-(4-methylbenzenesulfonamido)ethyl]sulfanyl}-1H-1,2,3,4-tetrazol-1-YL)benzoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the tetrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 2-chlorobenzoic acid and its esters share structural similarities but lack the tetrazole and sulfonamide functionalities.
Tetrazole Derivatives: Compounds such as 5-aminotetrazole have similar ring structures but different substituents.
Sulfonamide Derivatives: Compounds like sulfanilamide share the sulfonamide group but differ in the rest of the structure.
Uniqueness
The uniqueness of 2-Chloro-5-(5-{[2-(4-methylbenzenesulfonamido)ethyl]sulfanyl}-1H-1,2,3,4-tetrazol-1-YL)benzoic acid lies in its combination of a benzoic acid core with both a tetrazole ring and a sulfonamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-5-[5-[2-[(4-methylphenyl)sulfonylamino]ethylsulfanyl]tetrazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4S2/c1-11-2-5-13(6-3-11)29(26,27)19-8-9-28-17-20-21-22-23(17)12-4-7-15(18)14(10-12)16(24)25/h2-7,10,19H,8-9H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSRRVOFKKUTQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NN=NN2C3=CC(=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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